Cas no 1729-17-5 (Guanidine,N,N,N',N'-tetramethyl-, hydrochloride (1:1))

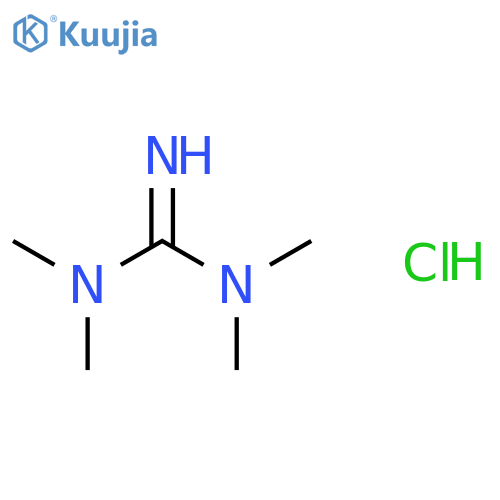

1729-17-5 structure

商品名:Guanidine,N,N,N',N'-tetramethyl-, hydrochloride (1:1)

Guanidine,N,N,N',N'-tetramethyl-, hydrochloride (1:1) 化学的及び物理的性質

名前と識別子

-

- Guanidine,N,N,N',N'-tetramethyl-, hydrochloride (1:1)

- 1,1,3,3-tetramethylguanidine,hydrochloride

- 1,1,2,2-tetramethylguanidinium chloride

- 1,1,3,3-tetramethy

- 1,1',3,3'-Tetramethyldibutylamine

- 1,1,3,3-tetramethylguanidinium chloride

- 1,3,3'-Tetramethyldibutylamine

- AC1L3VKU

- AC1Q1P4C

- AC1Q4TIY

- AGN-PC-0CQHUF

- bis-(1,3-dimethyl-butyl)-amine

- EINECS 203-303-8

- N,N,N',N'-tetramethyl-guanidine, hydrochloride

- N,N'-tetramethyl-guanidinium chloride

- NSC48081

- tetramethylguanidine hydrochloride

- [M4Gu]HCl

- 1-(p-tolyl)guanidine

- SCHEMBL3104649

- NSC-47014

- NSC47014

- 1,1,3,3-tetramethylguanidine;hydrochloride

- 1,1,3,3-tetra-methylguanidine hydrochloride

- 1729-17-5

- 1,1,3,3-Tetramethylguanidine; hydrochloride

-

- インチ: InChI=1S/C5H13N3.ClH/c1-7(2)5(6)8(3)4;/h6H,1-4H3;1H

- InChIKey: GMGZEOLIKDSQTL-UHFFFAOYSA-N

- ほほえんだ: Cl.CN(C(N(C)C)=N)C

計算された属性

- せいみつぶんしりょう: 136.9782

- どういたいしつりょう: 151.0876252g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 75.7

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30.3Ų

じっけんとくせい

- PSA: 28.55

Guanidine,N,N,N',N'-tetramethyl-, hydrochloride (1:1) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00ANW4-1g |

1-(p-tolyl)guanidine |

1729-17-5 | ≥98% | 1g |

$28.00 | 2023-12-20 | |

| Aaron | AR00AO4G-1g |

1-(p-tolyl)guanidine |

1729-17-5 | 98% | 1g |

$14.00 | 2025-02-10 | |

| A2B Chem LLC | AE96724-1g |

1-(p-tolyl)guanidine |

1729-17-5 | ≥98% | 1g |

$20.00 | 2024-04-20 | |

| Aaron | AR00AO4G-100g |

1-(p-tolyl)guanidine |

1729-17-5 | 98% | 100g |

$157.00 | 2025-02-10 | |

| Aaron | AR00AO4G-25g |

1-(p-tolyl)guanidine |

1729-17-5 | 98% | 25g |

$77.00 | 2025-02-10 | |

| 1PlusChem | 1P00ANW4-5g |

1-(p-tolyl)guanidine |

1729-17-5 | ≥98% | 5g |

$43.00 | 2023-12-20 | |

| A2B Chem LLC | AE96724-5g |

1-(p-tolyl)guanidine |

1729-17-5 | ≥98% | 5g |

$37.00 | 2024-01-03 | |

| Aaron | AR00AO4G-5g |

1-(p-tolyl)guanidine |

1729-17-5 | 98% | 5g |

$31.00 | 2025-02-10 |

Guanidine,N,N,N',N'-tetramethyl-, hydrochloride (1:1) 関連文献

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

1729-17-5 (Guanidine,N,N,N',N'-tetramethyl-, hydrochloride (1:1)) 関連製品

- 80-70-6(1,1,3,3-Tetramethylguanidine)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:1729-17-5)四甲基胍盐酸盐

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ